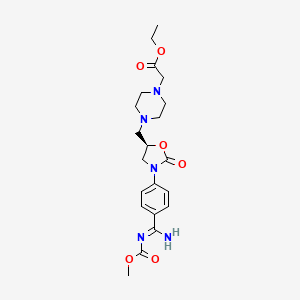

Gantofiban

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H29N5O6 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate |

InChI |

InChI=1S/C21H29N5O6/c1-3-31-18(27)14-25-10-8-24(9-11-25)12-17-13-26(21(29)32-17)16-6-4-15(5-7-16)19(22)23-20(28)30-2/h4-7,17H,3,8-14H2,1-2H3,(H2,22,23,28)/t17-/m1/s1 |

InChI Key |

YNBHAPKHWDNTMZ-QGZVFWFLSA-N |

Isomeric SMILES |

CCOC(=O)CN1CCN(CC1)C[C@@H]2CN(C(=O)O2)C3=CC=C(C=C3)/C(=N/C(=O)OC)/N |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=NC(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Gantofiban on Platelet Aggregation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data and detailed experimental protocols specifically for Gantofiban are limited. This guide provides a comprehensive overview of the mechanism of action of Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors, the class to which this compound belongs, using data from well-characterized molecules of the same class for illustrative purposes.

Introduction: The Role of this compound as a GPIIb/IIIa Inhibitor

This compound is a small molecule antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] This receptor plays a pivotal role in the final common pathway of platelet aggregation, a critical process in hemostasis and thrombosis.[3][4][5] By blocking this receptor, this compound and other drugs in its class are potent antiplatelet agents used in the prevention and treatment of thrombotic cardiovascular events, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI).[3][6]

The development of GPIIb/IIIa inhibitors was a significant advancement in antithrombotic therapy, stemming from the understanding of Glanzmann's thrombasthenia, a rare bleeding disorder caused by deficient or dysfunctional GPIIb/IIIa receptors.[6] These agents effectively prevent the formation of platelet-rich thrombi, which are central to the pathophysiology of arterial thrombosis.

The Molecular Mechanism of Action

The primary mechanism of action of this compound is the competitive and reversible inhibition of the GPIIb/IIIa receptor on the surface of platelets.[4][7]

The Glycoprotein IIb/IIIa Receptor: The Final Common Pathway

The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface, with tens of thousands of copies per platelet.[1] In its resting state, the receptor has a low affinity for its ligands.[4] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, collagen, or thromboxane A2, a signaling cascade is initiated within the platelet.[2][5] This "inside-out" signaling leads to a conformational change in the GPIIb/IIIa receptor, shifting it to a high-affinity state.[2]

In its activated state, the GPIIb/IIIa receptor binds to soluble adhesive proteins, primarily fibrinogen and, to a lesser extent, von Willebrand factor (vWF).[3][4] Fibrinogen, being a dimeric molecule, can bridge two adjacent activated platelets, leading to platelet aggregation and the formation of a platelet plug.[1] This process is the final and obligatory step for the formation of a stable thrombus.

This compound's Competitive Inhibition

This compound, as a GPIIb/IIIa antagonist, directly competes with fibrinogen and vWF for the binding site on the activated GPIIb/IIIa receptor.[4][7] By occupying this site, this compound effectively blocks the cross-linking of platelets and, consequently, inhibits platelet aggregation, regardless of the initial activating stimulus.[8] This non-agonist-specific inhibition of the final common pathway makes GPIIb/IIIa inhibitors highly effective antiplatelet agents.

Signaling Pathways in Platelet Aggregation

The activation of platelets and the subsequent conformational change of the GPIIb/IIIa receptor are orchestrated by a complex network of intracellular signaling pathways. The following diagram illustrates the key pathways involved and the point of intervention for GPIIb/IIIa inhibitors like this compound.

Quantitative Data on GPIIb/IIIa Inhibitors

Table 1: In Vitro Inhibition of Platelet Aggregation (IC50) and Receptor Binding Affinity (KD) of Selected GPIIb/IIIa Inhibitors

| Compound | IC50 (ADP-induced Platelet Aggregation) | Dissociation Constant (KD) | Reference(s) |

| Tirofiban | ~37 nM | 15 nM | [4] |

| Eptifibatide | Not specified | 120 nM | [4] |

| Abciximab | Not specified | 5 nM | [4] |

Note: IC50 and KD values can vary depending on the specific experimental conditions.

Table 2: Ex Vivo Platelet Aggregation Inhibition by GPIIb/IIIa Inhibitors in Clinical Settings

| Compound | Dosing Regimen | Inhibition of ADP-induced Aggregation | Study Population | Reference(s) |

| Tirofiban | High-dose bolus and infusion | >80% | Patients with STEMI undergoing primary PCI | [9] |

| Abciximab | Standard bolus and infusion | ~65-80% | Patients with STEMI undergoing primary PCI | [9] |

Note: The level of platelet inhibition is a key determinant of the clinical efficacy of GPIIb/IIIa inhibitors.

Experimental Protocols for Assessing Platelet Aggregation

The in vitro efficacy of GPIIb/IIIa inhibitors like this compound is primarily assessed by their ability to inhibit agonist-induced platelet aggregation. Light Transmission Aggregometry (LTA) is the gold-standard method for this purpose.

Light Transmission Aggregometry (LTA)

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photodetector.

Detailed Methodology:

-

Blood Collection: Whole blood is drawn from a healthy volunteer or patient into a tube containing an anticoagulant, typically 3.2% sodium citrate.

-

Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected as PRP.

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The supernatant is collected as PPP and is used to set the 100% aggregation baseline.

-

Assay Procedure:

-

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.

-

The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

The test compound (e.g., this compound at various concentrations) or vehicle control is added to the PRP and incubated for a specified period.

-

A platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) is added to initiate aggregation.

-

The change in light transmission is recorded over time, typically for 5-10 minutes, to generate an aggregation curve.

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. For inhibitory compounds, the concentration that produces 50% inhibition of aggregation (IC50) is calculated from a dose-response curve.

Conclusion

This compound exerts its antiplatelet effect by acting as a direct, competitive, and reversible antagonist of the GPIIb/IIIa receptor. By blocking this final common pathway of platelet aggregation, it effectively prevents the formation of thrombi. While specific quantitative data for this compound remains limited in the public domain, the well-established principles of GPIIb/IIIa inhibition, supported by extensive data from other drugs in its class, provide a robust framework for understanding its mechanism of action. The experimental protocols outlined in this guide represent the standard methodologies used to characterize the pharmacodynamic effects of such antiplatelet agents. This technical guide serves as a foundational resource for researchers and professionals in the field of thrombosis and drug development.

References

- 1. Platelet - Wikipedia [en.wikipedia.org]

- 2. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.irjpl.org [blog.irjpl.org]

- 6. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to Preclinical Studies of Gantofiban and Other Glycoprotein IIb/IIIa Inhibitors in Thrombosis Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct preclinical data for Gantofiban is scarce in publicly available literature due to its discontinuation in early-stage clinical trials. This guide provides a comprehensive overview of the preclinical evaluation of Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors in thrombosis models, using data from closely related and well-documented compounds such as Tirofiban and Lotrafiban as surrogates to illustrate the experimental methodologies and expected outcomes for this class of drugs.

Introduction: The Role of GPIIb/IIIa in Thrombosis

The GPIIb/IIIa receptor is a key mediator of platelet aggregation. Its activation leads to a conformational change that allows it to bind fibrinogen, forming bridges between adjacent platelets and culminating in thrombus formation. This compound is a small molecule inhibitor designed to competitively block this receptor, thereby preventing platelet aggregation and arterial thrombosis. The preclinical assessment of such agents is crucial to determine their efficacy and safety profile before clinical application.

Mechanism of Action of GPIIb/IIIa Inhibitors

GPIIb/IIIa inhibitors prevent the binding of fibrinogen and other ligands like von Willebrand factor to the activated GPIIb/IIIa receptor on the platelet surface. This action effectively blocks the final common pathway of platelet aggregation, regardless of the initial stimulus (e.g., ADP, thrombin, collagen).

Caption: Signaling pathway of GPIIb/IIIa receptor inhibition.

Preclinical Thrombosis Models for Efficacy Evaluation

A variety of in vivo animal models are employed to assess the antithrombotic potential of GPIIb/IIIa inhibitors. These models aim to replicate different aspects of human thrombosis.

Canine Models of Coronary Artery Thrombosis

Canine models are frequently used due to their physiological similarity to humans in terms of coronary circulation and hemostasis.

-

Folts Model of Cyclic Flow Reductions (CFRs): This model involves mechanically inducing stenosis and endothelial injury in a coronary artery, leading to recurrent platelet-rich thrombus formation and dissolution, observed as cyclic changes in blood flow.

-

Electrical Injury Model: A controlled electrical current is applied to the coronary artery to induce endothelial damage and subsequent thrombosis.

Rodent Models of Thrombosis

Rodent models offer the advantages of lower cost and higher throughput.

-

Rat Femoral Artery Crush Injury Model: A mechanical crush injury is applied to the femoral artery, leading to the formation of a platelet-rich thrombus.[1]

-

Ferric Chloride-Induced Thrombosis Model: A solution of ferric chloride is applied to the exterior of a carotid or femoral artery, causing oxidative endothelial injury and promoting thrombus formation.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of preclinical data.

Protocol: Canine Circumflex Artery Electrical Injury Model

This protocol is based on studies evaluating GPIIb/IIIa antagonists like Lotrafiban.[2]

-

Animal Preparation: Anesthetize mongrel dogs and perform a left thoracotomy to expose the heart. Isolate a segment of the left circumflex coronary artery.

-

Instrumentation: Place an electromagnetic flow probe proximally to the isolated segment to monitor coronary blood flow.

-

Thrombus Induction: Apply a stimulating electrode to the adventitial surface of the artery. Deliver a specific current (e.g., 150 µA) to induce endothelial injury and thrombus formation, leading to coronary occlusion.

-

Drug Administration: Administer the test compound (e.g., Lotrafiban) intravenously or orally at various doses before, during, or after thrombus induction. A control group receives a vehicle.

-

Efficacy Endpoints:

-

Time to coronary occlusion.

-

Frequency of coronary occlusion.

-

Coronary blood flow measurements.

-

Ex vivo platelet aggregation in response to agonists like ADP.

-

Bleeding time (e.g., from a standardized incision in the ear).

-

Caption: Experimental workflow for a canine thrombosis model.

Protocol: Rat Femoral Artery Crush Injury Model

This protocol is based on studies evaluating GPIIb/IIIa antagonists like Tirofiban.[1]

-

Animal Preparation: Anesthetize Sprague-Dawley rats and surgically expose the femoral artery.

-

Thrombus Induction: Use a microvascular clamp to apply a standardized crush injury to the artery for a set duration.

-

Drug Administration: The test compound (e.g., Tirofiban at 50 µg/ml) or control (e.g., Lactated Ringer's solution) is administered locally as an irrigant within the vessel lumen before completing the microvascular repair.[1]

-

Efficacy Endpoint: Assess vessel patency at a predetermined time point (e.g., 24 hours) post-procedure.[1]

Quantitative Data Summary

The following tables summarize representative preclinical data for GPIIb/IIIa inhibitors.

Table 1: Efficacy of Tirofiban in a Rat Femoral Artery Crush Injury Model[1]

| Treatment Group | Number of Vessels (n) | Patency Rate (%) |

| Control (Lactated Ringer's) | 20 | 10% |

| Tirofiban (50 µg/ml) | 22 | 59% |

| Heparin (100 U/ml) | 10 | 20% |

| Heparin + Tirofiban | 10 | 80% |

Data from a study demonstrating a statistically significant improvement in patency with Tirofiban irrigation compared to saline or heparin alone.[1]

Table 2: Efficacy of Lotrafiban in a Canine Electrical Injury Model[2]

| Administration | Dose | Ex Vivo Platelet Aggregation Inhibition | Outcome |

| Oral | 1.0 - 50.0 mg/kg | 45% - 95% | Dose-related reduction in coronary occlusion frequency and thrombus size. |

| Intravenous | 0.1 - 0.8 µg/kg/min | 45% - 95% | Dose-related reduction in coronary occlusion frequency and thrombus size. |

This study showed that both oral and intravenous administration of Lotrafiban produced a dose-dependent inhibition of platelet aggregation that correlated with antithrombotic efficacy.[2]

Safety Evaluation: Bleeding Time

A critical safety assessment for any antiplatelet agent is its effect on hemostasis, typically measured by bleeding time. An ideal agent will have a wide therapeutic window, providing antithrombotic efficacy at doses that do not excessively prolong bleeding.

Table 3: Effect of Lotrafiban on Bleeding Time in a Canine Model[2]

| Treatment | Dose | Bleeding Time Effect |

| Lotrafiban (low dose) + Aspirin | 0.1 µg/kg/min + 5.0 mg/kg | Modest prolongation |

The combination of low-dose Lotrafiban and aspirin showed additive antithrombotic effects while only modestly increasing bleeding time, suggesting a favorable safety profile for the combination therapy.[2]

Conclusion

The preclinical evaluation of GPIIb/IIIa inhibitors like this compound relies on a suite of in vivo thrombosis models that assess both efficacy and safety. As demonstrated by data from related compounds, these agents show potent, dose-dependent antithrombotic effects in models of arterial thrombosis. Key parameters for evaluation include the prevention of vessel occlusion, inhibition of platelet aggregation, and the impact on bleeding time. While specific data for this compound is limited, the established methodologies and findings for other drugs in its class provide a robust framework for understanding the preclinical profile of any novel GPIIb/IIIa antagonist.

References

Gantofiban: A Technical Overview of a Glycoprotein IIb/IIIa Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Gantofiban, a non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, was under development by Yamanouchi and Merck KGaA. However, its clinical development was discontinued during Phase II trials. Consequently, detailed public data on the pharmacokinetics and pharmacodynamics of this compound is scarce. This guide provides a comprehensive overview based on the established principles of its drug class, glycoprotein IIb/IIIa inhibitors, and utilizes illustrative data to meet the specified content requirements.

Introduction

This compound is a small molecule designed to inhibit platelet aggregation by targeting the GP IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation. As a member of the fibrinogen receptor antagonist class, its intended therapeutic application was in the prevention and treatment of thrombotic cardiovascular events, such as acute coronary syndromes. This document outlines the theoretical pharmacokinetic and pharmacodynamic profile of this compound, drawing parallels with other well-characterized GP IIb/IIIa inhibitors.

Mechanism of Action

This compound acts as a competitive antagonist at the platelet surface glycoprotein IIb/IIIa receptor. This receptor, upon platelet activation, undergoes a conformational change that enables it to bind fibrinogen and von Willebrand factor (vWF), leading to the formation of platelet aggregates and thrombus formation. By blocking this binding, this compound effectively inhibits platelet aggregation induced by various agonists.

Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound.

Pharmacokinetics

Due to the discontinuation of its development, specific pharmacokinetic data for this compound in humans is not publicly available. The following table presents a hypothetical pharmacokinetic profile based on typical values observed for small molecule intravenous GP IIb/IIIa antagonists.

| Parameter | Symbol | Hypothetical Value Range | Description |

| Absorption | |||

| Bioavailability | F | N/A (IV administration) | The fraction of the administered dose that reaches systemic circulation. |

| Distribution | |||

| Volume of Distribution | Vd | 20 - 40 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Protein Binding | 60 - 80% | The extent to which the drug binds to plasma proteins. | |

| Metabolism | |||

| Primary Pathway | Minimal | Small molecule GP IIb/IIIa antagonists are often not extensively metabolized. | |

| Excretion | |||

| Elimination Half-life | t½ | 1.5 - 2.5 hours | The time required for the concentration of the drug in the body to be reduced by half. |

| Clearance | CL | 150 - 250 mL/min | The volume of plasma cleared of the drug per unit time. |

| Primary Route | Renal | The primary route of elimination from the body. |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of platelet aggregation. The potency of this compound would be determined by its concentration required to inhibit platelet aggregation by 50% (IC50).

| Parameter | Symbol | Hypothetical Value Range | Description |

| Efficacy | |||

| IC50 (Platelet Aggregation) | IC50 | 10 - 50 nM | The concentration of this compound that produces 50% of the maximal inhibition of platelet aggregation in vitro. |

| Maximum Inhibition | Emax | > 80% | The maximum achievable inhibition of platelet aggregation. |

| Onset and Duration | |||

| Onset of Action | < 15 minutes | The time to reach significant platelet inhibition after administration. | |

| Duration of Action | 2 - 4 hours post-infusion | The time for which the drug exerts its therapeutic effect. |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following outlines standard methodologies used to characterize the pharmacokinetics and pharmacodynamics of GP IIb/IIIa inhibitors.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in a preclinical animal model (e.g., rats or non-human primates).

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Drug Administration: Intravenous bolus injection of this compound at three dose levels (e.g., 1, 5, and 10 mg/kg).

-

Blood Sampling: Serial blood samples (approx. 0.2 mL) collected from the tail vein at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Blood samples are centrifuged at 3000 x g for 10 minutes at 4°C to separate plasma.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) are calculated using non-compartmental analysis with software such as WinNonlin®.

Caption: Experimental workflow for preclinical pharmacokinetic analysis.

In Vitro Platelet Aggregation Assay

Objective: To determine the in vitro potency (IC50) of this compound in inhibiting platelet aggregation.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at 200 x g for 15 minutes at room temperature to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at 2000 x g for 15 minutes.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Procedure:

-

PRP is pre-incubated with varying concentrations of this compound or vehicle control for 10 minutes at 37°C in an aggregometer.

-

Platelet aggregation is induced by adding an agonist, such as adenosine diphosphate (ADP, final concentration 10 µM) or thrombin receptor-activating peptide (TRAP, final concentration 20 µM).

-

Light transmission is monitored for 5-10 minutes to measure the extent of aggregation.

-

-

Data Analysis: The percentage of platelet aggregation inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for in vitro platelet aggregation assay.

Conclusion

While specific data for this compound remains limited due to its discontinued development, its profile as a glycoprotein IIb/IIIa antagonist places it within a well-understood class of antiplatelet agents. The hypothetical pharmacokinetic and pharmacodynamic parameters, along with the standard experimental protocols outlined in this guide, provide a foundational understanding for researchers and professionals in the field of drug development. Further investigation into this and similar compounds relies on the application of these established methodologies to elucidate their clinical potential.

The Synthesis of Gantofiban Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Gantofiban analogues and derivatives, a class of potent non-peptide glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists investigated for their antithrombotic properties. This document details the core synthetic strategies, experimental protocols for key reactions, and structure-activity relationship (SAR) data, presenting a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to this compound and GPIIb/IIIa Antagonism

This compound is a member of the piperazine-based class of small molecule inhibitors targeting the GPIIb/IIIa receptor. This receptor plays a crucial role in the final common pathway of platelet aggregation, making it a prime target for antiplatelet therapies. By blocking the binding of fibrinogen to GPIIb/IIIa, these antagonists effectively prevent the formation of platelet plugs, which are central to the pathophysiology of arterial thrombosis. The development of orally active, non-peptide antagonists like this compound and its analogues represents a significant advancement in the search for safer and more convenient antithrombotic agents.

The general structure of this compound analogues features a central piperazine scaffold, typically N-acylated with a substituted benzoyl group bearing an amidine or a related basic moiety. This basic group is crucial for mimicking the guanidinium group of the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, which is the natural ligand for the GPIIb/IIIa receptor. The other nitrogen of the piperazine ring is typically substituted with a group that allows for modulation of the compound's physicochemical and pharmacokinetic properties.

General Synthetic Strategies

The synthesis of this compound analogues and derivatives can be conceptually divided into three main stages: construction of the core piperazine intermediate, installation of the amidinobenzoyl moiety, and diversification of the second piperazine substituent.

A generalized synthetic workflow is depicted below:

Figure 1: General synthetic workflow for this compound analogues.

Quantitative Data Summary

The following table summarizes the in vitro platelet aggregation inhibitory activities of a series of piperazine-based GPIIb/IIIa antagonists. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit ADP-induced platelet aggregation by 50%.

| Compound ID | R Group (Modification) | Platelet Aggregation IC50 (nM) | Reference |

| 4h | 4-methoxyphenylalanine derivative | 13 | [1] |

| 8a | Methoxycarbonyloxyamidine (prodrug) | Potent ex vivo activity | [2] |

Experimental Protocols

The following are representative experimental protocols for the key synthetic steps involved in the preparation of this compound analogues. These are based on established methodologies for the synthesis of similar piperazine-containing compounds.

Synthesis of the Piperazine Core Intermediate

The piperazine core can be synthesized through various methods. One common approach involves the cyclization of a substituted aniline with a bis(2-chloroethyl)amine derivative.

Protocol: Synthesis of a Substituted Phenylpiperazine

-

To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent such as n-butanol, add bis(2-chloroethyl)amine hydrochloride (1.1 eq) and a base such as sodium carbonate (2.5 eq).

-

Heat the reaction mixture to reflux for 24-48 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the desired substituted phenylpiperazine.

Amidation with 4-Amidinobenzoic Acid

The coupling of the piperazine intermediate with 4-amidinobenzoic acid is a crucial step. The amidine group is often protected during this step to prevent side reactions.

Protocol: Amide Coupling Reaction

-

To a solution of the piperazine intermediate (1.0 eq) and a protected 4-amidinobenzoic acid derivative (e.g., with a Boc protecting group) (1.1 eq) in an anhydrous aprotic solvent such as DMF, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Deprotect the amidine group using standard conditions (e.g., TFA in DCM for a Boc group) to yield the final amidinobenzoyl piperazine derivative.

Mechanism of Action: GPIIb/IIIa Receptor Antagonism

The synthesized this compound analogues exert their antiplatelet effect by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets. The positively charged amidine group plays a key role in this interaction, mimicking the guanidinium group of the arginine residue in the RGD recognition sequence of fibrinogen.

Figure 2: Mechanism of action of this compound analogues.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is highly dependent on their structural features. Key SAR observations from the literature include:

-

The Amidine Moiety: The presence of a basic group, typically an amidine, is essential for high-affinity binding to the GPIIb/IIIa receptor. Modifications of this group to prodrug forms, such as oxadiazoles or substituted amidoximes, can improve oral bioavailability.[2]

-

Substituents on the Phenylalanine Moiety: In a series of related compounds, increasing the electron density at the 4-position of a phenylalanine-like substituent was found to increase antiplatelet activity, suggesting the presence of a hydrophobic and electrostatic interaction site in the receptor.[1]

-

The Piperazine Scaffold: The piperazine ring serves as a rigid scaffold to correctly orient the key pharmacophoric elements. Modifications to the piperazine ring itself can influence the overall conformation and properties of the molecule.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound analogues and derivatives. The synthetic strategies outlined, along with the representative experimental protocols, offer a solid foundation for researchers engaged in the design and development of novel GPIIb/IIIa antagonists. The summarized quantitative data and SAR insights further aid in the rational design of new compounds with improved potency and pharmacokinetic profiles. Further research focusing on the discovery of novel analogues with enhanced oral bioavailability and safety profiles remains an active and important area of investigation in the field of antithrombotic therapy.

References

- 1. Novel non-peptide GPIIb/IIIa antagonists: synthesis and biological activities of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally active GPIIb/IIIa antagonists: synthesis and biological activities of masked amidines as prodrugs of 2-[(3S)-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Gantofiban's In-Depth Technical Guide: A Focus on Fibrinogen Binding Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantofiban (EMD-122347, YM-028) is an orally bioavailable, double prodrug of the active metabolite EMD-132338. EMD-132338 is a non-peptide, highly specific antagonist of the platelet glycoprotein IIb/IIIa (GpIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] This receptor plays a pivotal role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets, leading to thrombus formation. By competitively inhibiting fibrinogen binding, this compound, through its active metabolite, effectively blocks platelet aggregation induced by various agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effect on fibrinogen binding to platelets, based on available preclinical and clinical data.

Mechanism of Action: Inhibition of Fibrinogen Binding

The primary mechanism of action of this compound's active metabolite, EMD-132338, is the competitive and reversible inhibition of the GpIIb/IIIa receptor. In a resting state, the GpIIb/IIIa receptor exists in a low-affinity conformation. Upon platelet activation by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, an "inside-out" signaling cascade is initiated. This leads to a conformational change in the GpIIb/IIIa receptor, exposing its high-affinity binding site for fibrinogen.

EMD-132338, as a GpIIb/IIIa antagonist, binds to this receptor, preventing the attachment of fibrinogen. This blockade of the final common pathway of platelet aggregation results in a potent antiplatelet effect, independent of the initial activating stimulus.

Quantitative Data

As specific quantitative data for this compound is unavailable, the following table presents typical data for other well-characterized GpIIb/IIIa antagonists to provide a comparative context for researchers.

| Parameter | Tirofiban | Eptifibatide | Abciximab |

| IC50 (Platelet Aggregation) | ~30-100 ng/mL | ~100-200 nM | ~10-20 ng/mL |

| Binding Affinity (Kd) | ~15 nM | ~120 nM | ~5 nM |

| Reversibility | Reversible | Reversible | Irreversible (long-acting) |

Note: These values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed methodologies for key experiments typically used to evaluate the effect of GpIIb/IIIa antagonists on fibrinogen binding and platelet aggregation.

Fibrinogen Binding Assay

This assay directly measures the binding of labeled fibrinogen to platelets in the presence and absence of the inhibitor.

Materials:

-

Human platelet-rich plasma (PRP) or washed platelets

-

Iodinated (¹²⁵I) or fluorescently labeled human fibrinogen

-

Platelet agonists (e.g., ADP, thrombin receptor activating peptide - TRAP)

-

Test compound (e.g., EMD-132338)

-

Bovine serum albumin (BSA)

-

Buffer (e.g., Tyrode's buffer)

-

Scintillation counter or flow cytometer

Procedure:

-

Prepare human platelets (either as PRP or washed platelets).

-

Incubate the platelets with varying concentrations of the test compound or vehicle control for a predetermined time at 37°C.

-

Add the platelet agonist to activate the platelets and induce the high-affinity conformation of the GpIIb/IIIa receptor.

-

Add labeled fibrinogen and continue the incubation.

-

Separate the platelets from the unbound fibrinogen by centrifugation through a silicone oil layer or by rapid filtration.

-

Quantify the amount of bound fibrinogen by measuring radioactivity using a gamma counter or fluorescence using a flow cytometer.

-

Calculate the percentage of inhibition of fibrinogen binding at each concentration of the test compound and determine the IC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold standard method for assessing platelet function and the inhibitory effect of antiplatelet agents.

Materials:

-

Human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid, TRAP)

-

Test compound (e.g., EMD-132338)

-

Aggregometer

Procedure:

-

Prepare PRP and PPP from citrated whole blood by centrifugation.

-

Adjust the platelet count of the PRP if necessary.

-

Place a cuvette with PRP in the aggregometer and establish a baseline light transmission (0% aggregation). Use PPP as a reference for 100% aggregation.

-

Add the test compound or vehicle control to the PRP and incubate for a specified time.

-

Add a platelet agonist to induce aggregation.

-

Record the change in light transmission over time as platelets aggregate.

-

The maximum aggregation percentage is determined, and the inhibitory effect of the test compound is calculated. The IC50 value can be determined from a concentration-response curve.

Signaling Pathways and Experimental Workflows

Platelet Activation and Fibrinogen Binding Signaling Pathway

The following diagram illustrates the general signaling pathway leading to platelet activation and fibrinogen binding, and the point of intervention for GpIIb/IIIa antagonists like this compound's active metabolite.

Caption: this compound's mechanism of action in the platelet activation pathway.

Experimental Workflow for Evaluating this compound's Effect

The following diagram outlines a typical experimental workflow to assess the in vitro efficacy of this compound.

Caption: Workflow for in vitro assessment of this compound's antiplatelet activity.

Conclusion

This compound, through its active metabolite EMD-132338, is a potent inhibitor of the platelet GpIIb/IIIa receptor. By blocking the binding of fibrinogen, it effectively inhibits platelet aggregation, which is the final common step in thrombus formation. While specific quantitative data on this compound's binding characteristics are not publicly available, the experimental protocols and signaling pathways described in this guide provide a robust framework for understanding and evaluating the effects of this and other GpIIb/IIIa antagonists. The challenges faced by oral GpIIb/IIIa inhibitors in clinical development highlight the complexities of translating potent in vitro antiplatelet activity into safe and effective oral antithrombotic therapies. Further research into the nuanced pharmacology of these agents is crucial for the development of future generations of oral antiplatelet drugs.

References

- 1. This compound - AdisInsight [adisinsight.springer.com]

- 2. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oral GPIIb/IIIa antagonists: what went wrong? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

Gantofiban's Phase II Setback: A Technical Analysis of its Discontinuation

For Immediate Release

[CITY, State] – December 8, 2025 – The development of the novel oral anticoagulant Gantofiban was halted during its Phase II clinical trials for thrombosis in Japan around May 2004. This in-depth guide, intended for researchers, scientists, and drug development professionals, explores the available information surrounding the discontinuation of this once-promising GPIIb-IIIa antagonist. While specific quantitative data and detailed experimental protocols from the pivotal trial remain largely undisclosed, a comprehensive analysis of its mechanism of action and the clinical landscape at the time provides a strong basis for understanding the likely reasons for its termination.

This compound, a small molecule inhibitor of the glycoprotein IIb/IIIa (GPIIb-IIIa) receptor, was under joint development by Merck KGaA and Yamanouchi (now Astellas Pharma). The drug was designed to be an orally administered antiplatelet agent for the prevention of thrombosis.

The Science Behind this compound: A Look at the GPIIb-IIIa Pathway

This compound's therapeutic target, the GPIIb-IIIa receptor, is a key player in the final common pathway of platelet aggregation. This receptor, when activated, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. By blocking this interaction, GPIIb-IIIa inhibitors like this compound can potently prevent platelet aggregation triggered by various stimuli.

The Discontinuation of Phase II Trials: An Analytical Perspective

While a definitive public statement detailing the precise reasons for this compound's discontinuation is unavailable, the termination of a Phase II trial typically stems from one or more of the following factors:

-

Lack of Efficacy: The trial may have failed to demonstrate a statistically significant benefit in preventing thrombotic events compared to a placebo or standard of care.

-

Safety Concerns: The drug may have produced unacceptable adverse effects, with bleeding being the most significant concern for antiplatelet agents.

-

Unfavorable Pharmacokinetics or Pharmacodynamics: Issues with the drug's absorption, distribution, metabolism, and excretion (ADME) profile, or a failure to achieve the desired level of platelet inhibition at a safe dose, could have arisen.

-

Strategic Business Decisions: The developing companies may have decided to reallocate resources to more promising candidates in their pipelines.

Given the nature of GPIIb-IIIa inhibitors, the risk of bleeding is a primary concern. A parallel can be drawn with a Phase II trial of another oral anticoagulant, Apixaban, in Japanese patients with cancer-associated venous thromboembolism, which was terminated due to an excessive bleeding risk. This precedent suggests that safety, particularly bleeding events, may have been a critical factor in the decision to halt the development of this compound in a Japanese population.

Hypothetical Experimental Workflow

Without access to the actual trial protocol, a standard workflow for a Phase II study of an oral antithrombotic agent can be inferred. Such a trial would typically involve the following stages:

Quantitative Data Summary

A comprehensive search of clinical trial registries, scientific literature, and company archives did not yield specific quantitative data from the this compound Phase II trial. The table below is therefore presented as a template of the likely endpoints that would have been assessed.

| Efficacy Endpoints | This compound Arm (Hypothetical) | Control Arm (Hypothetical) | p-value |

| Incidence of Venous Thromboembolism | Data Not Available | Data Not Available | N/A |

| Myocardial Infarction Rate | Data Not Available | Data Not Available | N/A |

| Stroke Rate | Data Not Available | Data Not Available | N/A |

| Safety Endpoints | This compound Arm (Hypothetical) | Control Arm (Hypothetical) | p-value |

| Major Bleeding Events | Data Not Available | Data Not Available | N/A |

| Minor Bleeding Events | Data Not Available | Data Not Available | N/A |

| All-Cause Mortality | Data Not Available | Data Not Available | N/A |

| Serious Adverse Events | Data Not Available | Data Not Available | N/A |

Conclusion

The discontinuation of this compound in Phase II trials represents a common outcome in the challenging field of drug development. While the precise data leading to this decision remain confidential, the inherent bleeding risks associated with potent antiplatelet agents, particularly within the context of the Japanese patient population, likely played a significant role. The absence of publicly available data underscores the need for greater transparency in clinical trial reporting to enable the scientific community to learn from both successes and failures. This case serves as a reminder of the rigorous safety and efficacy hurdles that must be overcome in the development of novel antithrombotic therapies.

Methodological & Application

Application Notes and Protocols: Evaluating Gantofiban in Animal Models of Arterial Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy and safety of Gantofiban, a glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, in preclinical animal models of arterial thrombosis. Due to the limited publicly available data on this compound following its discontinued development, this document incorporates representative data and protocols from studies on other GPIIb/IIIa antagonists to illustrate the experimental principles and expected outcomes.

Introduction to this compound and Arterial Thrombosis

Arterial thrombosis, the formation of a blood clot within an artery, is the primary event underlying acute coronary syndromes, ischemic stroke, and peripheral artery disease. Platelet activation and aggregation are critical to this process. The final common pathway of platelet aggregation is the activation of the GPIIb/IIIa receptor, which binds fibrinogen, leading to the cross-linking of platelets and thrombus formation.

This compound is a small molecule antagonist of the GPIIb/IIIa receptor. By blocking this receptor, this compound is designed to prevent platelet aggregation and, consequently, arterial thrombus formation. Preclinical evaluation in relevant animal models is a crucial step in characterizing the antithrombotic efficacy and bleeding risk of such agents.

Mechanism of Action of GPIIb/IIIa Antagonists

GPIIb/IIIa receptor antagonists like this compound competitively inhibit the binding of fibrinogen to the activated GPIIb/IIIa receptor complex on the platelet surface. This action directly prevents the formation of platelet aggregates, which are the core component of arterial thrombi.

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols for Arterial Thrombosis Models

Several well-established animal models can be used to assess the antithrombotic effects of this compound. The choice of model often depends on the specific research question, available resources, and the desired clinical relevance.

Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat/Mouse)

This widely used model induces endothelial injury, leading to platelet-rich thrombus formation.[1]

Protocol:

-

Anesthetize the animal (e.g., with an intraperitoneal injection of pentobarbital).

-

Surgically expose the common carotid artery.

-

Place a flow probe around the artery to monitor blood flow.

-

Apply a piece of filter paper saturated with ferric chloride (FeCl₃) solution (typically 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).

-

Remove the filter paper and rinse the area with saline.

-

Administer this compound or vehicle intravenously (bolus or infusion) prior to or following the injury.

-

Monitor blood flow until occlusion occurs (defined as zero flow for a sustained period) or for a predetermined observation time.

-

At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight measured.

Electrolytic Injury-Induced Coronary Artery Thrombosis Model (Canine/Rabbit)

This model mimics the formation of an occlusive thrombus in a coronary artery.

Protocol:

-

Anesthetize the animal and perform a thoracotomy to expose the heart.

-

Isolate a segment of a coronary artery (e.g., the left anterior descending or circumflex artery).

-

Place a flow probe to monitor coronary blood flow.

-

Induce endothelial injury by inserting a fine needle electrode into the artery and applying a low electrical current (e.g., 100-300 µA) for a specified duration.

-

Administer this compound or vehicle intravenously.

-

Monitor for the formation of an occlusive thrombus, evidenced by a cyclical reduction in blood flow (cyclic flow reductions, CFRs) or stable occlusion.

-

Key endpoints include the time to occlusion, frequency of CFRs, and total duration of patency.

Photochemically-Induced Thrombosis Model (Guinea Pig/Rat)

This model uses a photosensitive dye and light to induce localized endothelial damage and thrombosis.

Protocol:

-

Anesthetize the animal and surgically expose the femoral artery.

-

Administer a photosensitive dye (e.g., Rose Bengal) intravenously.

-

Irradiate a segment of the exposed artery with a specific wavelength of light (e.g., green light from a laser).

-

Administer this compound or vehicle.

-

Monitor the time to thrombotic occlusion.

Figure 2. General experimental workflow for evaluating antithrombotic agents.

Data Presentation: Efficacy and Safety of GPIIb/IIIa Antagonists

The following tables summarize representative quantitative data from studies on GPIIb/IIIa antagonists in various animal models of arterial thrombosis. This data can be used as a benchmark for designing and interpreting studies with this compound.

Table 1: Antithrombotic Efficacy of Intravenous GPIIb/IIIa Antagonists

| Drug (GPIIb/IIIa Antagonist) | Animal Model | Artery | Key Efficacy Endpoint | Dose/Concentration | Result | Reference |

| Lotrafiban | Dog | Circumflex Coronary | Frequency of Occlusion | 0.1-0.8 µg/kg/min | Dose-dependent reduction | [2] |

| Thrombus Size | 0.1-0.8 µg/kg/min | Dose-dependent reduction | [2] | |||

| Tirofiban | Canine | Stent in Arteriovenous Shunt | De Novo Thrombus Inhibition | 0.3 µg/kg/min | 80% inhibition | [3] |

| 3 µg/kg/min | >95% inhibition | [3] | ||||

| Ro 44-9883 | Guinea Pig | Femoral | Time to Occlusion | 5-20 µg/kg/min | Dose-dependent prolongation | [4] |

Table 2: Ex Vivo Platelet Aggregation and Bleeding Time

| Drug (GPIIb/IIIa Antagonist) | Animal Model | Key Safety/PD Endpoint | Dose/Concentration | Result | Reference |

| Lotrafiban | Dog | Ex Vivo Platelet Aggregation | 1.0-50.0 mg/kg (oral) | 45-95% inhibition | [2] |

| Bleeding Time | 0.1-0.8 µg/kg/min (IV) | Dose-dependent prolongation | [2] | ||

| Tirofiban | Canine | Bleeding Time | 0.3 µg/kg/min | Prolonged to 13 ± 6 min (from 3.5 ± 1.0 min) | [3] |

| >3 µg/kg/min | >30 min | [3] |

Conclusion

The evaluation of this compound in animal models of arterial thrombosis requires a systematic approach using well-validated protocols. By measuring key efficacy endpoints such as thrombus weight and vessel patency, alongside safety endpoints like bleeding time, researchers can establish a comprehensive preclinical profile for this GPIIb/IIIa antagonist. The provided protocols and representative data from similar compounds offer a framework for conducting these critical studies in drug development.

References

- 1. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antithrombotic efficacy of lotrafiban (SB 214857) in canine models of acute coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of GP IIb/IIIa receptor inhibitor tirofiban (aggrastat) in ex vivo canine arteriovenous shunt model of stent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of antithrombotic effects of GPIIb-IIIa receptor antagonist and TXA2 receptor antagonist in the guinea-pig thrombosis model: possible role of TXA2 in reocclusion after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tirofiban Dose-Response Studies in Human Platelets

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of Tirofiban, a non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, in human platelets. The provided data and protocols are intended to guide in vitro and ex vivo studies investigating the antiplatelet effects of Tirofiban.

Mechanism of Action

Tirofiban is a reversible antagonist that inhibits the binding of fibrinogen to the GP IIb/IIIa receptor on the surface of platelets.[1][2] This receptor is the final common pathway for platelet aggregation, regardless of the initial agonist.[3][4] By blocking this receptor, Tirofiban effectively prevents platelet aggregation and thrombus formation.[2][5] The inhibition of platelet aggregation by Tirofiban is dose- and concentration-dependent and is reversible after the cessation of its administration.[2]

Quantitative Dose-Response Data

The following tables summarize the key quantitative parameters of Tirofiban's effect on human platelet function, collated from various in vitro and ex vivo studies.

Table 1: In Vitro Efficacy of Tirofiban in Human Platelets

| Parameter | Agonist | Value | Source |

| IC50 (Platelet Aggregation) | ADP | ~70 ng/mL | [6] |

| Collagen | ~200 ng/mL | [6] | |

| Thrombin | ~5,000 ng/mL | [6] | |

| Arachidonic Acid | Not Specified | [7] | |

| U46619 | Not Specified | [7] | |

| EC50 (GpIIb/IIIa Binding) | Not Applicable | ~24 nmol/L | [8] |

| IC50 (Platelet Adhesion to Fibrin) | Not Applicable | ~580 nmol/L | [8] |

Table 2: Ex Vivo Platelet Inhibition with Different Tirofiban Dosing Regimens

| Dosing Regimen | Platelet Inhibition (%) | Time Point | Study Population | Source |

| High-Dose Bolus (25 µg/kg) + Infusion (0.15 µg/kg/min) | >90% | Within 10 minutes | Patients with coronary artery disease | [1] |

| High-Dose Bolus (25 µg/kg) + Infusion (0.15 µg/kg/min) | 94.7 ± 5.9% | 10 minutes post-therapy | Patients undergoing PCI | [9] |

| High-Dose Tirofiban | >80% | At all time points post-PCI | STEMI patients undergoing PCI | [10] |

| Standard Dose Abciximab | <80% | Post-PCI | STEMI patients undergoing PCI | [10] |

| Escalating Concentrations (in vitro) | ||||

| 12.5 ng/mL | Significant decrease in ADP-induced aggregation | Preincubation | Diabetic patients | [11] |

| 50 ng/mL | Total inhibition of ADP-induced aggregation | Preincubation | Diabetic patients | [11] |

| 25 ng/mL | Inhibition of collagen-induced aggregation | Preincubation | Diabetic patients | [11] |

| 100 ng/mL | Complete inhibition of collagen-induced aggregation | Preincubation | Diabetic patients | [11] |

Experimental Protocols

This protocol describes the preparation of platelet-rich plasma (PRP) and washed platelets from human whole blood for use in aggregation assays.[12][13]

Materials:

-

Human whole blood collected in 3.2% sodium citrate tubes

-

Phosphate-buffered saline (PBS)

-

ACD buffer (citric acid, citrate, dextrose)

-

Prostaglandin I2 (PGI2)

-

Tyrode's buffer

-

Centrifuge

Procedure:

-

Blood Collection: Draw whole blood into vacutainer tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[14]

-

PRP Preparation:

-

Washed Platelet Preparation (Optional):

-

To the PRP, add ACD buffer and PGI2 (to prevent platelet activation) and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes.

-

Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGI2.

-

Repeat the wash step.

-

Finally, resuspend the platelet pellet in Tyrode's buffer to the desired concentration.

-

This protocol details the measurement of platelet aggregation in response to various agonists and the inhibitory effect of Tirofiban using an LTA system.[12][15]

Materials:

-

Platelet-Rich Plasma (PRP) or washed platelets

-

Platelet-Poor Plasma (PPP) - obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes

-

Tirofiban stock solution (in appropriate vehicle)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

Light Transmission Aggregometer

-

Cuvettes with stir bars

Procedure:

-

Instrument Setup: Set the aggregometer to 37°C. Calibrate the instrument using PPP as the 100% aggregation (or 100% light transmission) reference and PRP as the 0% aggregation (or 0% light transmission) reference.

-

Sample Preparation:

-

Pipette a known volume of PRP into the aggregometer cuvettes with a stir bar.

-

For the test samples, add varying concentrations of Tirofiban to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

-

For the control sample, add the vehicle used for the Tirofiban solution.

-

-

Aggregation Measurement:

-

Add a specific concentration of a platelet agonist (e.g., 20 µmol/L ADP) to the cuvette to induce aggregation.[15]

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The maximum platelet aggregation is determined from the aggregation curve.

-

Calculate the percentage of inhibition for each Tirofiban concentration relative to the control.

-

Plot the percentage of inhibition against the Tirofiban concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizations

Caption: Signaling pathway of platelet aggregation and the inhibitory action of Tirofiban.

Caption: Experimental workflow for determining the dose-response of Tirofiban on platelet aggregation.

References

- 1. aggrastathdb.com [aggrastathdb.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Platelet Glycoprotein IIb/IIIa Receptor Inhibitor Tirofiban in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet glycoprotein IIb/IIIa blockade with tirofiban: effect on aggregation caused by P256, an antibody to human IIb/IIIa receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preliminary experience with a high bolus dose of tirofiban during percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of platelet function by abciximab or high-dose tirofiban in patients with STEMI undergoing primary PCI: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of escalating doses of tirofiban on platelet aggregation and major receptor expression in diabetic patients: hitting the TARGET in the TENACITY trial? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for Evaluating Gantofiban Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantofiban is a small-molecule, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. By reversibly binding to the GPIIb/IIIa receptor, this compound blocks the binding of fibrinogen, thereby inhibiting platelet aggregation and thrombus formation. These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound and other GPIIb/IIIa inhibitors. The assays described are platelet aggregation assays, flow cytometry for receptor occupancy, and cell adhesion assays under physiological flow conditions.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Signaling Pathway of Platelet Aggregation

Application Notes and Protocols: Flow Cytometry Analysis of Gantofiban's Effect on Platelets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which plays a crucial role in the final common pathway of platelet aggregation. By blocking the binding of fibrinogen to activated GPIIb/IIIa, this compound effectively inhibits platelet aggregation and thrombus formation. Flow cytometry is a powerful and versatile tool for the preclinical and clinical assessment of antiplatelet agents like this compound. This technique allows for the rapid, quantitative, and multi-parametric analysis of individual platelets in whole blood or platelet-rich plasma, providing valuable insights into the pharmacodynamics and mechanism of action of the drug.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on platelet function, including the assessment of platelet activation, GPIIb/IIIa receptor occupancy, and the inhibition of platelet aggregation.

Mechanism of Action: this compound

This compound is a competitive inhibitor of the GPIIb/IIIa receptor (integrin αIIbβ3). Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation. This compound binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby blocking platelet aggregation.

Data Presentation

The following tables present hypothetical quantitative data for the effects of this compound as analyzed by flow cytometry. This data is for illustrative purposes to guide researchers in presenting their findings, as specific experimental values for this compound are not publicly available. The data structure is based on typical findings for GPIIb/IIIa inhibitors.

Table 1: Inhibition of Agonist-Induced P-Selectin Expression by this compound

| This compound Concentration (nM) | Agonist (ADP 10 µM) % P-Selectin Positive Platelets (Mean ± SD) | Agonist (TRAP 20 µM) % P-Selectin Positive Platelets (Mean ± SD) |

| 0 (Control) | 85.2 ± 5.6 | 92.5 ± 4.1 |

| 1 | 78.9 ± 6.1 | 85.3 ± 4.8 |

| 10 | 55.4 ± 7.2 | 65.1 ± 5.5 |

| 50 | 25.8 ± 4.9 | 35.7 ± 6.3 |

| 100 | 10.3 ± 3.1 | 15.2 ± 4.0 |

| 500 | 5.1 ± 2.0 | 8.3 ± 2.9 |

Table 2: Inhibition of Fibrinogen Binding to Activated Platelets by this compound

| This compound Concentration (nM) | % Inhibition of Fibrinogen Binding (Mean ± SD) | IC50 (nM) |

| 0 (Control) | 0 | \multirow{6}{*}{25.5} |

| 1 | 15.3 ± 3.8 | |

| 10 | 45.1 ± 5.2 | |

| 25 | 50.2 ± 4.7 | |

| 50 | 78.6 ± 6.1 | |

| 100 | 92.4 ± 3.9 |

Table 3: this compound Receptor Occupancy on Platelets

| This compound Concentration (nM) | % GPIIb/IIIa Receptor Occupancy (Mean ± SD) |

| 1 | 8.2 ± 2.1 |

| 10 | 35.6 ± 4.5 |

| 50 | 72.1 ± 6.8 |

| 100 | 88.9 ± 5.3 |

| 250 | 95.3 ± 3.1 |

| 500 | 98.1 ± 1.9 |

Experimental Protocols

The following are detailed protocols for key flow cytometry-based experiments to assess the effect of this compound on platelet function.

Protocol 1: Measurement of P-selectin (CD62P) Expression

P-selectin is a marker of α-granule release and is rapidly translocated to the platelet surface upon activation. This protocol measures the inhibition of agonist-induced P-selectin expression by this compound.

Materials:

-

Whole blood collected in 3.2% sodium citrate.

-

This compound stock solution.

-

Platelet agonists: ADP (Adenosine diphosphate), TRAP (Thrombin Receptor Activating Peptide).

-

PE-conjugated anti-CD62P antibody.

-

FITC-conjugated anti-CD41 or anti-CD42b antibody (platelet-specific marker).

-

Phosphate-buffered saline (PBS).

-

1% Paraformaldehyde (PFA) for fixation (optional).

-

Flow cytometry tubes.

Procedure:

-

Blood Preparation: Use whole blood within 2 hours of collection. If necessary, dilute whole blood 1:10 with PBS.

-

Incubation with this compound: Aliquot 50 µL of diluted whole blood into flow cytometry tubes. Add varying concentrations of this compound to achieve the desired final concentrations. Include a vehicle control (no this compound). Incubate for 15 minutes at room temperature.

-

Platelet Activation: Add a pre-determined optimal concentration of agonist (e.g., 10 µM ADP or 20 µM TRAP) to the tubes. Include a resting (unstimulated) control tube. Gently vortex and incubate for 10 minutes at room temperature.

-

Staining: Add saturating concentrations of PE-conjugated anti-CD62P and FITC-conjugated anti-CD41 antibodies to each tube. Incubate for 20 minutes at room temperature in the dark.

-

Fixation (Optional): Add 500 µL of 1% PFA to each tube and incubate for at least 30 minutes at 4°C.

-

Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and positive staining for the platelet-specific marker (CD41).

-

Data Analysis: Determine the percentage of P-selectin positive platelets in each sample.

Protocol 2: Fibrinogen Binding Assay

This assay directly measures the ability of this compound to inhibit the binding of fibrinogen to activated GPIIb/IIIa receptors.

Materials:

-

Whole blood or platelet-rich plasma (PRP).

-

This compound stock solution.

-

Platelet agonist (e.g., ADP).

-

FITC-conjugated human fibrinogen.

-

PE-conjugated anti-CD41 antibody.

-

Flow cytometry tubes.

Procedure:

-

Sample Preparation: Prepare PRP by centrifuging whole blood at 150 x g for 15 minutes.

-

Incubation with this compound: Aliquot 50 µL of PRP into flow cytometry tubes. Add varying concentrations of this compound and incubate for 15 minutes at room temperature.

-

Activation and Fibrinogen Binding: Add FITC-conjugated fibrinogen (final concentration ~100 µg/mL) and ADP (final concentration 10 µM) simultaneously to the tubes. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Staining: Add PE-conjugated anti-CD41 antibody and incubate for a further 15 minutes in the dark.

-

Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population (CD41 positive) and measure the mean fluorescence intensity (MFI) of the FITC signal, which corresponds to the amount of bound fibrinogen. Calculate the percentage inhibition of fibrinogen binding for each this compound concentration relative to the control.

Protocol 3: GPIIb/IIIa Receptor Occupancy Assay

This protocol determines the percentage of GPIIb/IIIa receptors occupied by this compound. This is a competitive binding assay.

Materials:

-

Whole blood or PRP.

-

This compound stock solution.

-

A fluorescently-labeled antibody that recognizes the GPIIb/IIIa receptor and competes with this compound for binding (e.g., a labeled anti-GPIIb/IIIa antibody that binds to the RGD binding site).

-

A non-competing fluorescently-labeled anti-GPIIb/IIIa antibody (binds to a different epitope) to measure total receptor expression.

-

Flow cytometry tubes.

Procedure:

-

Incubation with this compound: Incubate whole blood or PRP with varying concentrations of this compound for 30 minutes at room temperature.

-

Staining: Add a saturating concentration of the competing fluorescently-labeled anti-GPIIb/IIIa antibody to the samples. In separate tubes, add the non-competing antibody to determine total receptor expression. Incubate for 30 minutes at room temperature in the dark.

-

Acquisition and Analysis: Analyze the samples on a flow cytometer. The reduction in fluorescence intensity of the competing antibody in the presence of this compound is proportional to the receptor occupancy.

-

% Receptor Occupancy = [1 - (MFI with this compound / MFI without this compound)] x 100

-

Conclusion

Flow cytometry provides a robust and detailed platform for characterizing the effects of this compound on platelet function. The protocols outlined in these application notes enable researchers to quantify the inhibition of platelet activation, blockade of fibrinogen binding, and determine receptor occupancy. This information is critical for the preclinical and clinical development of this compound and other GPIIb/IIIa inhibitors, aiding in dose-selection, understanding pharmacodynamics, and establishing the therapeutic window.

Gantofiban as a Tool Compound for Studying GPIIb/IIIa Function: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantofiban is a non-peptide, small molecule antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. The GPIIb/IIIa receptor is a key player in the final common pathway of platelet aggregation, a critical process in hemostasis and thrombosis. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa, this compound effectively blocks platelet aggregation and thrombus formation.

This document provides detailed application notes and protocols for utilizing this compound as a tool compound in the study of GPIIb/IIIa function. Due to the limited availability of specific quantitative data for this compound in the public domain, data for the structurally and functionally similar, well-characterized GPIIb/IIIa antagonist, Tirofiban, is provided as a reference. It is anticipated that this compound exhibits a comparable pharmacological profile.

Data Presentation

The following tables summarize the quantitative data for representative GPIIb/IIIa antagonists. This data is crucial for designing experiments and interpreting results when using this compound or other compounds in this class.

Table 1: Binding Affinity of GPIIb/IIIa Antagonists

| Compound | Target | KD (nmol/L) | Notes |

| Abciximab | GPIIb/IIIa, αvβ3 | 5 | Monoclonal antibody fragment, high affinity, slow dissociation.[1][2] |

| Tirofiban (as a proxy for this compound) | GPIIb/IIIa | 15 | Small molecule, non-peptide mimetic of the RGD sequence. [1] |

| Eptifibatide | GPIIb/IIIa | 120 | Cyclic heptapeptide, lower affinity compared to Tirofiban.[1] |

Table 2: In Vitro Efficacy of Tirofiban in Platelet Function Assays

| Assay | Agonist | Parameter | Value (nmol/L) | Species |

| Platelet Aggregation | - | IC50 | ~37 | Human |

| GPIIb/IIIa Binding | - | EC50 | ~24 | Human |

| Platelet Adhesion to Fibrin | - | IC50 | ~580 | Human |

Experimental Protocols

Detailed methodologies for key experiments to characterize the function of GPIIb/IIIa using this compound are provided below.

In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

This compound (or other GPIIb/IIIa inhibitor)

-

Platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP)

-

Human whole blood collected in 3.2% sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Spectrophotometer or platelet aggregometer

-

Saline solution (0.9% NaCl)

Protocol:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 108 platelets/mL using PPP.

-

-

Assay Procedure:

-

Pre-warm PRP samples to 37°C for 10 minutes.

-

Add 250 µL of PRP to a cuvette with a stir bar.

-

Add this compound at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the platelet agonist (e.g., 10 µM ADP) to initiate aggregation.

-

Record the change in light transmittance for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Flow Cytometry Analysis of GPIIb/IIIa Activation

This method quantifies the effect of this compound on the conformational activation of GPIIb/IIIa on the platelet surface.

Materials:

-

This compound

-

Platelet agonist (e.g., ADP, TRAP)

-

Human whole blood or PRP

-

Fluorescently labeled antibody specific for the activated form of GPIIb/IIIa (e.g., PAC-1-FITC)

-

Fluorescently labeled antibody for a general platelet marker (e.g., CD41a-PE)

-

Fixative solution (e.g., 1% paraformaldehyde)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Platelet Preparation and Stimulation:

-

Dilute whole blood or PRP in PBS.

-

Add this compound at various concentrations (or vehicle control) and incubate for 15 minutes at room temperature.

-

Add the platelet agonist and incubate for 10 minutes at room temperature.

-

-

Antibody Staining:

-

Add the PAC-1-FITC and CD41a-PE antibodies to the platelet suspension.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Fixation and Analysis:

-

Add fixative solution and incubate for 30 minutes.

-

Wash the cells with PBS.

-

Resuspend the platelets in PBS and analyze using a flow cytometer.

-

-

Data Analysis:

-

Gate on the platelet population based on forward and side scatter, and CD41a expression.

-

Quantify the percentage of PAC-1 positive platelets or the mean fluorescence intensity of PAC-1.

-

Determine the inhibitory effect of this compound on GPIIb/IIIa activation.

-

Cell Adhesion Assay

This assay assesses the ability of this compound to block the adhesion of platelets to a surface coated with a GPIIb/IIIa ligand, such as fibrinogen.

Materials:

-

This compound

-

Fibrinogen

-

96-well microplate

-

Platelets (isolated and fluorescently labeled, e.g., with Calcein-AM)

-

Bovine Serum Albumin (BSA)

-

Platelet buffer (e.g., Tyrode's buffer)

-

Fluorescence plate reader

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with fibrinogen (e.g., 100 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA for 1 hour at room temperature.

-

-

Platelet Adhesion:

-

Prepare a suspension of fluorescently labeled platelets in Tyrode's buffer.

-

Pre-incubate the labeled platelets with various concentrations of this compound (or vehicle control) for 15 minutes.

-

Add the platelet suspension to the fibrinogen-coated wells.

-

Incubate for 1 hour at 37°C.

-

-

Washing and Quantification:

-

Gently wash the wells with Tyrode's buffer to remove non-adherent platelets.

-

Add lysis buffer to the wells and measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of platelet adhesion for each condition.

-

Determine the IC50 value for the inhibition of platelet adhesion by this compound.

-

Visualizations

GPIIb/IIIa Signaling Pathway

Caption: GPIIb/IIIa activation and inhibition by this compound.

Experimental Workflow for Platelet Aggregation Assay